Cas no 2309445-02-9 (Methyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate)

Methyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its structure combines a bromopyridine moiety with a piperidine ring, offering reactive sites for further functionalization. The ester group enhances solubility and facilitates downstream modifications, while the bromine substituent enables cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The piperidine scaffold contributes to conformational rigidity, improving binding affinity in bioactive molecules. This compound is well-suited for medicinal chemistry research, enabling the development of novel heterocyclic compounds with potential therapeutic applications. Its stability and synthetic utility make it a practical choice for targeted molecular design.
Methyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate structure
2309445-02-9 structure
商品名:Methyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate
CAS番号:2309445-02-9
MF:C13H17BrN2O3
メガワット:329.189682722092
CID:6251640
PubChem ID:165738679

Methyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate 化学的及び物理的性質

名前と識別子

    • methyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate
    • EN300-7428747
    • 2309445-02-9
    • Methyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate
    • インチ: 1S/C13H17BrN2O3/c1-18-12(17)9-19-13(4-6-15-7-5-13)11-3-2-10(14)8-16-11/h2-3,8,15H,4-7,9H2,1H3
    • InChIKey: ATBWSCVQTALRAO-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=C(C=C1)C1(CCNCC1)OCC(=O)OC

計算された属性

  • せいみつぶんしりょう: 328.04225g/mol
  • どういたいしつりょう: 328.04225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 308
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 60.4Ų

Methyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7428747-0.05g
methyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate
2309445-02-9 95%
0.05g
$1091.0 2024-05-24
Enamine
EN300-7428747-1.0g
methyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate
2309445-02-9 95%
1.0g
$1299.0 2024-05-24
Enamine
EN300-7428747-2.5g
methyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate
2309445-02-9 95%
2.5g
$2548.0 2024-05-24
Enamine
EN300-7428747-10.0g
methyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate
2309445-02-9 95%
10.0g
$5590.0 2024-05-24
Enamine
EN300-7428747-0.5g
methyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate
2309445-02-9 95%
0.5g
$1247.0 2024-05-24
Enamine
EN300-7428747-0.25g
methyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate
2309445-02-9 95%
0.25g
$1196.0 2024-05-24
Enamine
EN300-7428747-0.1g
methyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate
2309445-02-9 95%
0.1g
$1144.0 2024-05-24
Enamine
EN300-7428747-5.0g
methyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate
2309445-02-9 95%
5.0g
$3770.0 2024-05-24

Methyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate 関連文献

Methyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetateに関する追加情報

Methyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate (CAS No. 2309445-02-9): A Comprehensive Overview in Modern Chemical Biology

Methyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate, identified by its CAS number 2309445-02-9, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a unique structural motif, combines a 5-bromopyridine moiety with a piperidine ring, making it a valuable scaffold for the development of novel bioactive molecules.

The molecular structure of Methyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate consists of an acetic acid ester group linked to a piperidine ring, which is further substituted with a 5-bromopyridin-2-yl group. This particular arrangement of functional groups provides multiple opportunities for chemical modifications and biological interactions, making it a versatile intermediate in synthetic chemistry and drug discovery.

In recent years, the pharmaceutical industry has seen a surge in the development of small molecule inhibitors targeting various therapeutic pathways. Methyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate has been explored as a potential lead compound in this context. Its structural features suggest that it may interact with biological targets such as kinases and G protein-coupled receptors (GPCRs), which are key players in numerous disease pathways.

One of the most compelling aspects of this compound is its potential to serve as a building block for more complex molecules. The presence of both the 5-bromopyridine and piperidine moieties allows for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the synthesis of derivatives with tailored biological activities.

Recent studies have highlighted the importance of pyridine-based scaffolds in drug design. Compounds containing pyridine rings have shown promise in treating conditions ranging from cancer to neurological disorders. The specific substitution pattern in Methyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate makes it an attractive candidate for further investigation in this area.

The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between Methyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate and its potential biological targets. These tools have allowed researchers to predict binding affinities and optimize lead structures before moving into costly and time-consuming experimental validations.

In addition to its synthetic utility, Methyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate has been studied for its pharmacokinetic properties. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for its development into a viable drug. Preliminary data suggest that this compound exhibits favorable properties that could make it suitable for oral administration.

The development of novel therapeutic agents often involves a multi-disciplinary approach, combining expertise from organic chemistry, medicinal chemistry, pharmacology, and bioinformatics. Methyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yl]oxy}acetate exemplifies this collaborative effort, as it represents the intersection of these disciplines in pursuit of new treatments.

As research continues to evolve, the applications of Methyl 2-{[4-(5-bromopyridin-2-yl)piperidin-4-yloxy}]acetate are likely to expand. The compound's unique structural features and potential biological activities make it a promising candidate for further exploration in both academic and industrial settings.

In conclusion, Methyl 2-{[4-(5-bromopyridin--...)]}oxy]acetate (CAS No. 2309445-02-9) stands out as a significant compound in modern chemical biology. Its structural complexity and functional diversity offer numerous opportunities for innovation in drug discovery and synthetic chemistry. As research progresses, this compound is poised to play a crucial role in the development of new therapeutic strategies.>

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